Cas no 2228680-88-2 (4-amino-3-(5-cyanothiophen-2-yl)butanoic acid)
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid
- EN300-1744677
- 2228680-88-2
-
- Inchi: 1S/C9H10N2O2S/c10-4-6(3-9(12)13)8-2-1-7(5-11)14-8/h1-2,6H,3-4,10H2,(H,12,13)
- InChI Key: ZQAKODXBZVBOGF-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1C(CN)CC(=O)O
Computed Properties
- Exact Mass: 210.04629874g/mol
- Monoisotopic Mass: 210.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 115Ų
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744677-0.05g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1744677-0.1g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1744677-0.25g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1744677-0.5g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1744677-1.0g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1744677-2.5g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1744677-5.0g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1744677-10.0g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1744677-1g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1744677-5g |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid |
2228680-88-2 | 5g |
$3645.0 | 2023-09-20 |
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid (CAS No. 2228680-88-2): A Comprehensive Overview
4-amino-3-(5-cyanothiophen-2-yl)butanoic acid, identified by its CAS number 2228680-88-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The structure of 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid consists of a butanoic acid backbone substituted with an amino group at the fourth carbon and a 5-cyanothiophene moiety at the third carbon. This unique arrangement contributes to its distinct chemical properties and potential biological functions. The presence of both amino and cyano functional groups enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in thiophene derivatives due to their wide range of biological activities. Thiophenes, particularly those substituted with cyano and amino groups, have shown potential in various therapeutic areas, including anti-inflammatory, anti-microbial, and anti-cancer applications. The compound 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid is no exception and has been studied for its potential role in modulating biological pathways relevant to these conditions.
One of the most compelling aspects of 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid is its ability to serve as a building block for more complex molecules. Researchers have leveraged its structural features to design novel derivatives with enhanced pharmacological properties. For instance, modifications at the amino and cyano positions can lead to compounds with improved solubility, bioavailability, and target specificity.
The synthesis of 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework. The efficiency of these synthetic routes is crucial for large-scale production and further development.
Evaluation of the pharmacological properties of 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid has revealed several promising characteristics. In vitro studies have demonstrated its potential to interact with specific biological targets, such as enzymes and receptors involved in disease pathways. These interactions may lead to therapeutic effects by modulating cellular processes relevant to various conditions.
The compound's mechanism of action is an area of active investigation. Initial studies suggest that it may exert its effects through multiple pathways, including inhibition of key enzymes or modulation of signaling cascades. Understanding these mechanisms is essential for developing effective drug candidates and optimizing their therapeutic profiles.
In addition to its pharmaceutical applications, 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid has potential uses in materials science and chemical biology. Its unique structural features make it a suitable candidate for designing novel materials with specific properties, such as enhanced conductivity or binding affinity. Furthermore, it can serve as a tool compound for studying biological processes at the molecular level.
The latest research in this field highlights the compound's role in addressing emerging challenges in drug discovery. Innovations in computational chemistry and high-throughput screening have accelerated the identification of promising candidates like 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid. These advancements enable researchers to explore its potential more efficiently and identify new therapeutic opportunities.
The future prospects for 4-amino-3-(5-cyanothiophen-2-yl)butanoic acid are exciting, with ongoing studies aimed at expanding its applications. Collaborative efforts between academia and industry are crucial for translating laboratory findings into clinical trials and commercial products. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in advancing medical science.
2228680-88-2 (4-amino-3-(5-cyanothiophen-2-yl)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)